molecular formula C17H14 B13065360 (2-Ethynyl-1-phenylcyclopropyl)benzene

(2-Ethynyl-1-phenylcyclopropyl)benzene

Cat. No.: B13065360
M. Wt: 218.29 g/mol
InChI Key: SDBVAEDJWRUIBG-UHFFFAOYSA-N
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Description

(2-Ethynyl-1-phenylcyclopropyl)benzene (CAS 93319-68-7) is an organic compound featuring a cyclopropane ring core that is substituted with two phenyl groups and a terminal ethynyl group. With a molecular formula of C17H14 and a molecular weight of 218.29 g/mol, this structure combines the unique strain and reactivity of the cyclopropane ring with the versatile functionality of a terminal alkyne . The primary research value of this compound lies in its potential as a multifunctional building block in synthetic chemistry. The strained cyclopropane ring can undergo ring-opening reactions, while the terminal alkyne is amenable to metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and cycloadditions . This makes it a valuable precursor for constructing complex molecular architectures. Furthermore, compounds containing strained rings like cyclopropanes are of significant interest in the development of novel catalytic processes. Recent methodologies, such as photoredox cooperative N-heterocyclic carbene/palladium-catalyzed alkylacylation, highlight the utility of strained motifs in multicomponent reactions to access complex molecules like chlorinated cyclopropanes with quaternary carbons . The rigid, three-dimensional structure provided by the cyclopropane ring also makes this compound a candidate for use in materials science, potentially in the synthesis of non-planar π-conjugated systems for organic electronics or as a core for novel ligands in catalysis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

(2-ethynyl-1-phenylcyclopropyl)benzene

InChI

InChI=1S/C17H14/c1-2-14-13-17(14,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h1,3-12,14H,13H2

InChI Key

SDBVAEDJWRUIBG-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multi-step Synthesis from 1-Phenyl-1-cyclopropanecarboxylic Acid

One reported synthesis involves starting from 1-phenyl-1-cyclopropanecarboxylic acid and proceeds through three main steps:

Step Reagents/Conditions Purpose Reaction Time/Temp
1 Lithium aluminium tetrahydride (LiAlH4) in diethyl ether and tetrahydrofuran Reduction of carboxylic acid to alcohol 2 hours, 0–20 °C
2 Pyridinium chlorochromate (PCC) in dichloromethane with molecular sieves Oxidation of alcohol to aldehyde or ketone 12 hours, 20 °C
3 Potassium carbonate in methanol Deprotonation or further functional group transformation 3 hours, 20 °C

This route prepares the cyclopropyl intermediate, which can then be subjected to alkynylation to introduce the ethynyl group at the 2-position.

Alkynylation via Copper-Catalyzed Coupling

Copper(I) iodide-catalyzed coupling reactions are effective in introducing ethynyl groups onto aromatic or cyclopropyl substrates. A typical procedure involves:

Component Amount/Condition
Organoboron compound 1.0 mmol
Alkynyl bromide 1.0 mmol
Copper(I) iodide (CuI) 0.10 mmol
8-Hydroxyquinoline 0.20 mmol
Ethanol Solvent, 2.0 mL
Temperature 80 °C
Time 24 hours

The reaction mixture is stirred under nitrogen atmosphere, followed by extraction and purification by column chromatography to yield the ethynylated product. This methodology is adaptable for coupling alkynyl groups onto cyclopropyl rings bearing phenyl substituents.

Use of Calcium Carbide as an Ethynyl Source

A cost-effective and safe method for introducing ethynyl groups involves using calcium carbide (CaC2) as the ethynyl source. This two-step process includes:

  • Generation of acetylene gas from CaC2.
  • Reaction of acetylene with the cyclopropyl precursor under controlled conditions to form the ethynyl-substituted cyclopropylbenzene.

This method avoids the use of expensive or toxic alkynyl reagents and is scalable for practical synthesis.

The key step in the preparation is the formation of the ethynyl substituent on the cyclopropyl ring. Mechanistic studies indicate that:

  • The alkynylation proceeds via nucleophilic attack of an alkynylmetal species on an electrophilic carbon of the cyclopropyl intermediate.
  • The cyclopropyl ring remains intact during the coupling, preserving the strained three-membered ring structure.
  • Catalysts such as copper(I) iodide facilitate the formation of the alkynylmetal intermediate and promote coupling efficiency.
Method Key Reagents/Conditions Advantages Disadvantages Yield Range
Multi-step reduction/oxidation LiAlH4, PCC, K2CO3; 0–20 °C Well-established; versatile Multi-step, time-consuming Moderate to high
Copper-catalyzed alkynylation CuI, 8-hydroxyquinoline, ethanol, 80 °C High selectivity; good functional group tolerance Requires purification steps High (up to 99%)
Calcium carbide ethynylation CaC2 as ethynyl source Low-cost, safe, scalable Requires gas handling precautions Good
  • Optimization of copper-catalyzed coupling reactions shows that ligand choice (e.g., 8-hydroxyquinoline) and base (e.g., potassium carbonate) significantly affect yield and purity.
  • Temperature control is critical to minimize side reactions such as homocoupling of alkynes or ring-opening of cyclopropyl groups.
  • Purification typically involves flash column chromatography using petroleum ether or ethyl acetate mixtures to separate the desired product from byproducts.
  • Spectroscopic methods such as ^1H and ^13C NMR, GC-MS, and LC-MS are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: (2-Ethynyl-1-phenylcyclopropyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Nitration: Nitro-(2-ethynyl-1-phenylcyclopropyl)benzene.

    Oxidation: Carbonyl derivatives of this compound.

    Reduction: Alkenes or alkanes derived from the ethynyl group.

Scientific Research Applications

(2-Ethynyl-1-phenylcyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethynyl-1-phenylcyclopropyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the phenyl ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system .

Comparison with Similar Compounds

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

Structural Differences :

  • The methoxy group (-OCH₃) replaces the benzene ring attached to the cyclopropane in (2-Ethynyl-1-phenylcyclopropyl)benzene.
  • Reduced steric bulk compared to the phenyl substituent.

Physicochemical and Toxicological Properties :

Property This compound 1-(1-Ethynylcyclopropyl)-4-methoxybenzene
Molecular Weight ~246.3 g/mol (estimated) ~202.2 g/mol
Acute Toxicity (Oral) Not fully characterized Category 4 (H302)
Acute Toxicity (Dermal) Not fully characterized Category 4 (H312)
Reactivity High (strained ring + ethynyl) Moderate (methoxy stabilizes ring strain)
Applications R&D for materials science R&D for pharmaceutical intermediates

Key Findings :

  • The methoxy group in 1-(1-ethynylcyclopropyl)-4-methoxybenzene reduces acute toxicity risks compared to phenyl-substituted analogs but limits π-system interactions .
  • Both compounds require specialized handling due to acute toxicity hazards (Category 4 for oral, dermal, and inhalation exposure) .

Ethyl-Substituted Benzene Derivatives

Examples from include (1-ethyloctyl)benzene (3-Phenyldodecane) and (1-ethyldodecyl)benzene.

Comparison Highlights :

Property This compound (1-Ethyloctyl)benzene
Substituent Type Ethynyl + phenyl on cyclopropane Linear alkyl chain (C₈H₁₇)
Solubility Likely low (aromatic dominance) Higher (alkyl improves solubility)
Synthetic Utility Reactive intermediates Surfactants or lubricants

Key Findings :

  • Ethyl-substituted derivatives exhibit higher solubility in nonpolar solvents due to alkyl chains, whereas this compound’s aromaticity limits solubility .
  • The cyclopropane core in the target compound offers unique reactivity absent in alkyl-substituted analogs.

Benzimidazole Derivatives (e.g., Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate)

Structural and Functional Contrasts :

  • Core Structure : Benzimidazole (heterocyclic) vs. cyclopropane (alicyclic).
  • Applications : Benzimidazoles are prevalent in drug discovery (e.g., antiviral agents), while this compound is exploratory in materials science .

Reactivity :

  • Benzimidazoles undergo electrophilic substitution at the 5-position, whereas the ethynyl group in the target compound enables alkyne-specific reactions .

Critical Data Gaps and Research Needs

  • Ecological Impact: No data available for this compound regarding persistence, bioaccumulation, or soil mobility. Analogous cyclopropane compounds often show moderate environmental mobility due to low polarity .
  • Chronic Toxicity: Limited data exist for long-term exposure risks. The compound’s R&D status necessitates further toxicological profiling .

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